3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid is a compound that features a benzothiazole ring fused to an aniline moiety, connected via a propanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as iodine or samarium triflate, and solvents like dimethyl sulfoxide (DMSO) or ionic liquids .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the benzothiazole ring .
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)aniline
- 3-(1,3-Benzothiazol-2-yl)propanoic acid
- 4-(1,3-Benzothiazol-2-yl)benzoic acid
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the benzothiazole ring and the aniline moiety allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)anilino]propanoic acid |
InChI |
InChI=1S/C16H14N2O2S/c19-15(20)9-10-17-12-7-5-11(6-8-12)16-18-13-3-1-2-4-14(13)21-16/h1-8,17H,9-10H2,(H,19,20) |
InChI Key |
PWKDNGQJVGZGED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NCCC(=O)O |
Origin of Product |
United States |
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